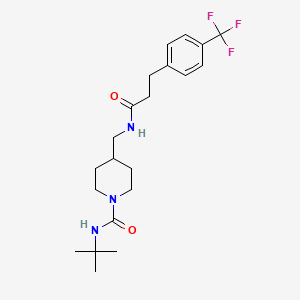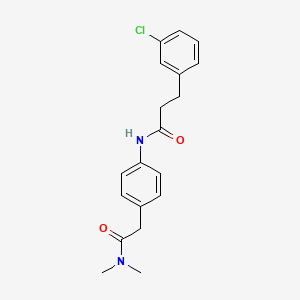
3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nonlinear Optical Properties
Research on novel chalcone derivatives, which are structurally similar to "3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide," has shown significant potential in optical device applications. For example, certain compounds have demonstrated a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting their utility in optical limiting applications (Rahulan et al., 2014).
Neuroprotective Agents
Some derivatives of "this compound" have been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease. These compounds have shown multifunctional activities, including selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and potential for CNS penetration, underscoring their therapeutic potential (González-Muñoz et al., 2011).
Anticonvulsant Studies
Investigations into the anticonvulsant properties of compounds structurally related to "this compound" have found that some derivatives exhibit significant efficacy in models of generalized seizures. These compounds have shown more potent effects than standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).
GPR14/Urotensin-II Receptor Agonist
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, structurally related to "this compound," marks a significant advancement in pharmacological research. These compounds have been identified for their potential as drug leads due to their selectivity and activity at the urotensin-II receptor, highlighting the importance of structural derivatives in developing new therapeutic agents (Croston et al., 2002).
作用機序
Target of Action
Similar compounds have been reported to have inhibitory actions on certain types of cells .
Mode of Action
It’s known that similar compounds can inhibit the proliferation of certain cells .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, leading to changes in cell proliferation .
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cells .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
生化学分析
Biochemical Properties
. Based on its structure, it can be inferred that it may participate in various biochemical reactions. The presence of the dimethylcarbamoyl group suggests that it could potentially interact with enzymes, proteins, and other biomolecules
Dosage Effects in Animal Models
The effects of 3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide at different dosages in animal models have not been reported
Metabolic Pathways
The metabolic pathways involving 3-(3-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}propanamide are not well-characterized . It is unclear which enzymes or cofactors it interacts with, and how it might affect metabolic flux or metabolite levels.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-22(2)19(24)13-15-6-9-17(10-7-15)21-18(23)11-8-14-4-3-5-16(20)12-14/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLRLPAHEJMHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
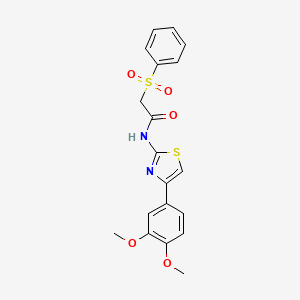
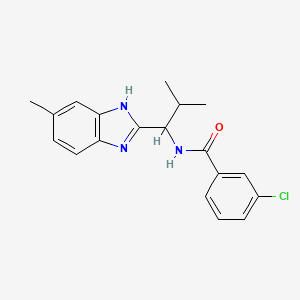
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578266.png)
![N5-(3-chloro-4-methoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2578269.png)
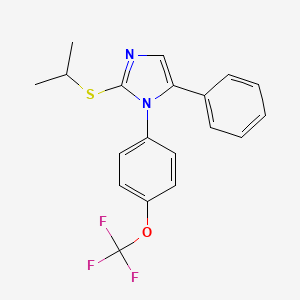
![[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl] acetate](/img/structure/B2578272.png)
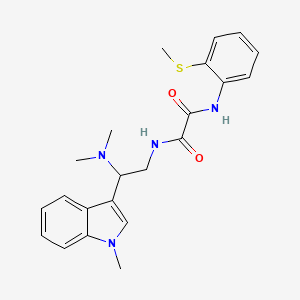

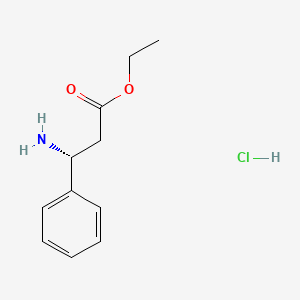
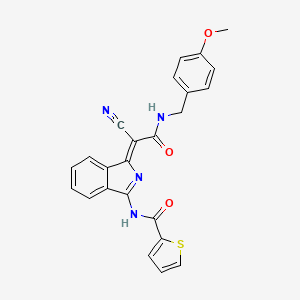
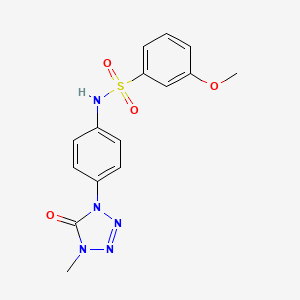
![2-(Phenylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2578282.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2578283.png)
